molecular formula C23H18FN5O2 B11464593 N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11464593
M. Wt: 415.4 g/mol
InChI Key: ZFJXYVBOPWUQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core fused with a pyrimidine ring, which is further substituted with a fluorophenyl group and a pyridylmethyl group.

Properties

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C23H18FN5O2/c24-15-6-5-8-16(12-15)26-22(31)20-13-21(30)28(14-17-7-3-4-11-25-17)23-27-18-9-1-2-10-19(18)29(20)23/h1-12,20H,13-14H2,(H,26,31)

InChI Key

ZFJXYVBOPWUQMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a pyrimidine derivative under acidic conditions. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby inducing apoptosis in cancer cells. The fluorophenyl and pyridylmethyl groups enhance its binding affinity to the target enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and specificity. N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its pharmacological properties .

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